molecular formula C18H15ClN4O3S B2908310 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226459-00-2

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2908310
CAS No.: 1226459-00-2
M. Wt: 402.85
InChI Key: PVWYOUQGNAEBFN-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound characterized by the presence of an imidazole ring substituted with chlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under suitable conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Resulting from the reduction of the nitro group.

    Substituted Aromatics: Products of further substitution reactions on the aromatic rings.

Scientific Research Applications

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)thio)-1-(3-nitrophenyl)-1-propanone
  • 2-((4-chlorophenyl)thio)-N-(4-fluoro-3-nitrophenyl)acetamide

Uniqueness

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWYOUQGNAEBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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